1-[3-(4-chlorophenoxy)benzyl]pyrrolidine
Description
1-[3-(4-Chlorophenoxy)benzyl]pyrrolidine is a pyrrolidine derivative featuring a benzyl group substituted at the 3-position with a 4-chlorophenoxy moiety. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, catalysis, and agrochemicals due to their structural versatility and bioactivity .
Properties
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-15-6-8-16(9-7-15)20-17-5-3-4-14(12-17)13-19-10-1-2-11-19/h3-9,12H,1-2,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDCKPDIIINNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
- Compound 23 (): Features a benzimidazolone core with a 4-chlorophenoxypropan-2-ol chain. Its molecular weight (441.3 g/mol) is significantly higher due to the imidazolone ring and additional substituents. Synthesized via multi-step reactions, this compound’s complexity may enhance binding specificity but reduce synthetic yield compared to simpler pyrrolidines.
- Compound S4 () : Contains an imidazo[1,2-a]pyridine ring linked to pyrrolidine. Synthesized via a single-step alkylation in DMF at room temperature, this method offers efficiency but may introduce solubility challenges due to the heterocyclic core.
- NIST lists its molecular weight as 327.0 g/mol (assuming a typographical correction from 3270.00).
- 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (): A triene-substituted pyrrolidine isolated from Piper longum, this compound’s extended conjugation system enhances MAO-A binding affinity (docking score: −9.2 kcal/mol) .
Pharmacological and Physicochemical Properties
Physicochemical Properties
Key Research Findings
Structural-Activity Relationships: The 4-chlorophenoxy group enhances receptor binding across analogs, but core heterocycles (e.g., imidazo-pyridine in Compound S4) dictate target specificity .
Synthetic Efficiency : Single-step alkylation () offers scalability, but hydrochloride salts () are preferable for drug formulation due to improved stability.
MAO-A Binding : Unsaturated chains (e.g., triene in ) significantly improve docking scores compared to simpler aryl-substituted pyrrolidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
